2-Amino-4-methyl-3-nitropyridine CAS number and properties
2-Amino-4-methyl-3-nitropyridine CAS number and properties
An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-4-methyl-3-nitropyridine, a key chemical intermediate. It covers its chemical properties, safety and handling protocols, synthesis methodologies, and significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors.
Core Compound Identification
The fundamental identification details for 2-Amino-4-methyl-3-nitropyridine are summarized below.
| Identifier | Value |
| CAS Number | 6635-86-5[1][2][3] |
| Molecular Formula | C₆H₇N₃O₂[1][2][4] |
| IUPAC Name | 4-methyl-3-nitropyridin-2-amine |
| Synonyms | 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine[1][2][3] |
| MDL Number | MFCD00006315[5] |
| Beilstein/REAXYS | 139111 |
Physicochemical Properties
This section details the key physical and chemical properties of the compound. The data is aggregated from various chemical suppliers and databases.
| Property | Value |
| Molecular Weight | 153.14 g/mol [2][4] |
| Appearance | Yellow Powder[6] |
| Melting Point | 136-140 °C |
| Assay | ≥96.0% - 98%[6] |
| InChI Key | IKMZGACFMXZAAT-UHFFFAOYSA-N[1][3] |
| SMILES | Cc1ccnc(N)c1--INVALID-LINK--=O |
Safety and Handling
2-Amino-4-methyl-3-nitropyridine requires careful handling due to its potential health hazards. The following table summarizes its GHS classification and necessary precautions.
| Safety Aspect | Details |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3). |
| Target Organs | Respiratory system. |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338. |
| Recommended PPE | Dust mask (type N95, US), Eyeshields, Gloves. |
| Storage | Store in a well-ventilated place. Keep container tightly closed[7][8]. |
Synthesis Protocol
The primary synthesis route for 2-Amino-4-methyl-3-nitropyridine involves the electrophilic nitration of 2-amino-4-methylpyridine. This reaction must be carefully controlled to manage regioselectivity and safety.
Experimental Protocol: Nitration of 2-Amino-4-methylpyridine
This protocol is based on established chemical synthesis methods for nitropyridines[9].
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Preparation : In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (9.5 mol). Cool the flask in an ice bath to below 10°C.
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Addition of Starting Material : Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Nitration : Once the starting material is fully dissolved, slowly add concentrated nitric acid (1.1 mol) dropwise. The temperature must be strictly controlled and kept below 10°C during the addition.
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Reaction : After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Subsequently, heat the reaction mixture to 95°C and maintain for 2 hours[9].
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Work-up : Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water.
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Precipitation : Neutralize the solution to pH 7 using a concentrated ammonia solution. The product will precipitate out of the solution.
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Isolation : Filter the resulting solid, wash with cold water, and dry under a vacuum. This yields a mixture of 2-amino-4-methyl-3-nitropyridine and its 5-nitro isomer, which can be separated by chromatography if required[9].
Applications in Research and Development
2-Amino-4-methyl-3-nitropyridine is a versatile intermediate compound with significant utility in various scientific fields.
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Pharmaceutical Synthesis : It serves as a crucial building block for creating more complex organic molecules due to its reactive amino and nitro functional groups[10]. It is particularly valuable in the development of novel anti-inflammatory and anti-cancer therapeutic agents[10]. The presence of the nitro group and the substitution pattern on the pyridine ring are key features for its role in constructing pharmacologically active scaffolds.
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Agrochemicals : The compound is utilized in the formulation of agricultural chemicals, including certain pesticides and herbicides, contributing to crop protection strategies[10].
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Biotransformation : Research has shown that 2-Amino-4-methyl-3-nitropyridine can be used as a substrate for biotransformation by the fungus Cunninghamella elegans. This process yields hydroxylated and N-oxide derivatives, such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine, demonstrating its utility in creating novel metabolites for further study.
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Material Science : Beyond life sciences, it is also employed as an intermediate in the production of specialized dyes and pigments[10].
Spectroscopic Information
Detailed spectroscopic data is essential for compound verification and characterization. For 2-Amino-4-methyl-3-nitropyridine, the following data is publicly available:
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Infrared (IR) Spectrum : Available through the NIST Chemistry WebBook, providing information on functional groups and bond vibrations[1][3].
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Mass Spectrum : Electron ionization (EI) mass spectrometry data is also available from NIST, allowing for the determination of the molecular weight and fragmentation pattern[1][3].
References
- 1. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 4. cenmed.com [cenmed.com]
- 5. 2-Amino-4-methyl-3-nitropyridine - Análisis Vínicos [analisisvinicos.com]
- 6. 2-Amino-4-methyl-3-nitropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
